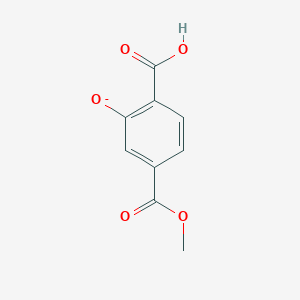
CID 131847235
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “CID 131847235” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CID 131847235 involves several steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical transformations. These transformations may include reactions such as alkylation, acylation, or cyclization, depending on the specific structure of the compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The industrial production process may also incorporate advanced techniques such as automated monitoring and control systems to maintain optimal reaction conditions and minimize waste.
化学反应分析
Types of Reactions
CID 131847235 undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often through the use of reagents such as halogens or alkyl groups.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are often carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are frequently used. These reactions may require the presence of a catalyst, such as palladium or platinum.
Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents (methyl iodide, ethyl bromide) are commonly used. These reactions may be carried out under various conditions, including elevated temperatures or the presence of a catalyst.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxides or hydroxylated compounds, while reduction reactions may produce reduced forms of the original molecule. Substitution reactions typically result in the formation of new compounds with different functional groups.
科学研究应用
CID 131847235 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent or intermediate in the synthesis of other chemical compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to investigate cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a useful tool for studying enzyme activity, signal transduction, and other cellular functions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its biological activity may be harnessed to treat various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: this compound is used in various industrial processes, such as the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for developing new materials and improving existing products.
作用机制
The mechanism by which CID 131847235 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis. Alternatively, it may activate receptors by mimicking the action of natural ligands, triggering downstream signaling pathways. The specific molecular targets and pathways involved depend on the structure and properties of the compound.
属性
分子式 |
C4H8CrN7S4 |
|---|---|
分子量 |
334.4 g/mol |
InChI |
InChI=1S/4CNS.Cr.H3N.2H2N/c4*2-1-3;;;;/h;;;;;1H3;2*1H2/q4*-1;+5;;2*-1/p+1 |
InChI 键 |
UGOYYEZVSGULCN-UHFFFAOYSA-O |
规范 SMILES |
C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[NH4+].[NH2-].[NH2-].[Cr+5] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-2-(2-methylfuran-3-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343139.png)
![5-Amino-3,5-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12343156.png)


![2-[(2E)-6-oxo-2-phenylmethoxycarbonylimino-5H-purin-9-yl]acetic acid](/img/structure/B12343187.png)
![4-bromo-6-methyl-3aH-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12343188.png)




![1,2,3,3a,4,6,7,7a-Octahydropyrazolo[3,4-c]pyridin-5-one](/img/structure/B12343216.png)

![4-[(1S,2S,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxybutanoate](/img/structure/B12343229.png)
